Dibenzofuran, bromodichloro-

Übersicht

Beschreibung

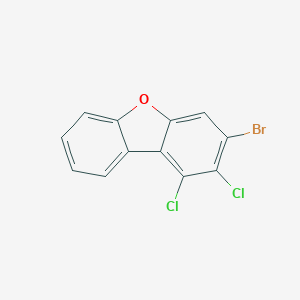

Dibenzofuran, bromodichloro- is a halogenated derivative of dibenzofuran, an aromatic heterocyclic organic compound. Dibenzofuran itself is a tricyclic system resulting from the fusion of a benzofuran and a benzene ring. The bromodichloro- derivative introduces bromine and chlorine atoms into the dibenzofuran structure, which can significantly alter its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, bromodichloro- typically involves the halogenation of dibenzofuran. This can be achieved through electrophilic aromatic substitution reactions where dibenzofuran is treated with bromine and chlorine under controlled conditions. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and a catalyst like iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of halogenated dibenzofurans, including dibenzofuran, bromodichloro-, often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Types of Reactions:

Oxidation: Dibenzofuran, bromodichloro- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can remove halogen atoms, potentially reverting the compound back to dibenzofuran or partially dehalogenated derivatives.

Substitution: Halogen atoms in dibenzofuran, bromodichloro- can be substituted by other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dibenzofuran or partially dehalogenated derivatives.

Substitution: Hydroxylated or aminated dibenzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1.1 Disinfection By-Products (DBPs)

Dibenzofuran, bromodichloro- is recognized as a disinfection by-product (DBP) formed during the chlorination of water. The formation of DBPs during water treatment processes poses significant health risks, including potential carcinogenic effects. Research indicates that the presence of brominated DBPs, including dibenzofuran derivatives, can lead to increased mutagenicity in treated water samples compared to untreated sources .

Table 1: Common Disinfection By-Products and Their Sources

| DBP Name | Source | Health Concerns |

|---|---|---|

| Dibenzofuran, bromodichloro- | Chlorination of water | Potential carcinogen |

| Chloroform | Chlorination of water | Liver and kidney damage |

| Bromodichloromethane | Chlorination of water | Carcinogenic effects |

1.2 Bioremediation

Dibenzofuran derivatives have been studied for their potential in bioremediation efforts aimed at degrading halogenated xenobiotics in contaminated environments. Certain microorganisms possess the enzymatic machinery to metabolize dibenzofuran compounds, which can be harnessed for environmental cleanup applications .

Industrial Applications

2.1 Chemical Intermediate

In industrial chemistry, dibenzofuran, bromodichloro- serves as an intermediate in the synthesis of various chemical products. Its unique structure allows it to participate in reactions that yield valuable compounds used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

A study demonstrated that dibenzofuran derivatives could be utilized as precursors in synthesizing anti-cancer agents. The brominated form enhances the reactivity of the compound, facilitating the introduction of functional groups necessary for therapeutic efficacy .

Analytical Techniques

3.1 Detection Methods

The analysis of dibenzofuran and its derivatives in environmental samples is crucial for monitoring contamination levels. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to detect trace concentrations of these compounds in water samples .

Table 2: Analytical Methods for Dibenzofuran Detection

| Method | Sensitivity | Application Area |

|---|---|---|

| Gas Chromatography (GC) | High | Environmental monitoring |

| Liquid Chromatography (LC) | Moderate | Chemical synthesis analysis |

| Mass Spectrometry (MS) | Very High | Trace analysis in complex matrices |

Health Implications

Research has indicated that exposure to dibenzofuran, bromodichloro-, particularly through drinking water contaminated with DBPs, is linked to adverse health effects including reproductive issues and increased cancer risk . Epidemiological studies suggest a correlation between DBP exposure and negative health outcomes such as spontaneous abortions and bladder cancer .

Wirkmechanismus

The mechanism of action of dibenzofuran, bromodichloro- involves its interaction with biological molecules through its halogen atoms. These interactions can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the halogenation.

Vergleich Mit ähnlichen Verbindungen

Dibenzofuran: The parent compound without halogenation.

Dibenzofuran, dichloro-: A derivative with two chlorine atoms.

Dibenzofuran, dibromo-: A derivative with two bromine atoms.

Comparison:

Reactivity: Dibenzofuran, bromodichloro- is more reactive than dibenzofuran due to the presence of halogen atoms, which can participate in various chemical reactions.

Biological Activity:

Industrial Use: Halogenated dibenzofurans have specialized uses in industry due to their unique chemical properties, such as increased stability and reactivity.

Dibenzofuran, bromodichloro- stands out due to its specific halogenation pattern, which imparts unique chemical and biological properties compared to other dibenzofuran derivatives.

Biologische Aktivität

Dibenzofuran, bromodichloro- (CAS Number 107227-60-1) is a halogenated derivative of dibenzofuran, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of Dibenzofuran, Bromodichloro-

Dibenzofuran is an aromatic heterocyclic compound that consists of fused benzene and furan rings. The introduction of bromine and chlorine atoms in the bromodichloro- derivative alters its chemical properties significantly, enhancing its reactivity and biological activity. Research indicates that halogenated dibenzofurans exhibit various biological properties, including antimicrobial and anticancer effects .

The biological activity of dibenzofuran, bromodichloro- is primarily attributed to its halogen atoms, which can form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. These interactions can lead to modifications that disrupt normal cellular functions. The exact pathways and molecular targets are still under investigation but are believed to involve oxidative stress and alterations in cellular signaling pathways .

Antimicrobial Properties

Recent studies have demonstrated that dibenzofuran derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized dibenzofuran derivatives showed potent activity against antibiotic-resistant strains, indicating their potential as new antibacterial agents .

Table 1: Antimicrobial Activity of Dibenzofuran Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dibenzofuran, bromodichloro- | Staphylococcus aureus | 32 µg/mL |

| Dibenzofuran, bromodichloro- | Escherichia coli | 64 µg/mL |

| Dibenzofuran derivative X | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Properties

Dibenzofuran derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Table 2: Anticancer Activity of Dibenzofuran Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Dibenzofuran, bromodichloro- | HeLa (cervical cancer) | 15 µM |

| Dibenzofuran derivative Y | MCF-7 (breast cancer) | 20 µM |

| Dibenzofuran derivative Z | A549 (lung cancer) | 25 µM |

Case Studies

- Study on Antimicrobial Resistance : A recent study focused on the synthesis and evaluation of dibenzofuran derivatives against antibiotic-resistant bacteria. The results highlighted the effectiveness of these compounds in overcoming resistance mechanisms, suggesting their potential role in developing new antibiotics .

- Anticancer Mechanism Exploration : In another study, researchers examined the cytotoxic effects of dibenzofuran derivatives on various cancer cell lines. They found that these compounds could effectively induce apoptosis through ROS-mediated pathways, providing insights into their mechanism of action .

Eigenschaften

IUPAC Name |

3-bromo-1,2-dichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrCl2O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPMASPRORBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147962 | |

| Record name | Dibenzofuran, bromodichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107227-60-1 | |

| Record name | Dibenzofuran, bromodichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, bromodichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.